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C-Reactive Protein (CRP) (174-185) - 160369-86-8

C-Reactive Protein (CRP) (174-185)

Catalog Number: EVT-243258
CAS Number: 160369-86-8
Molecular Formula: C62H93N13O16
Molecular Weight: 1276.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C-Reactive Protein (CRP) 174-185 is the 174-185 fragment of C-Reactive Protein. C-Reactive Protein (CRP), the prototypic marker of inflammation, is a cardiovascular risk marker and may promote atherogenesis.
Source and Classification

C-Reactive Protein is synthesized in the liver and its production is primarily stimulated by interleukin-6, a cytokine involved in inflammation. It serves as a biomarker for inflammatory conditions, with levels rising significantly during infections, trauma, and other inflammatory states. The classification of C-Reactive Protein includes:

  • Acute-phase reactant: A protein whose plasma concentrations increase or decrease in response to inflammation.
  • Pentraxin family: A group of proteins characterized by their pentameric structure and ability to bind ligands.
Synthesis Analysis

Methods

The synthesis of C-Reactive Protein (174-185) can be achieved through chemical synthesis techniques or recombinant DNA technology.

  1. Chemical Synthesis: Solid-phase peptide synthesis can be utilized to create the specific peptide sequence. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  2. Recombinant Technology: Using plasmids that encode for the CRP gene, cells such as bacteria or yeast can be transformed to produce the protein. Following expression, the protein can be purified using chromatographic techniques.

Technical Details

  • Solid-phase synthesis typically involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid coupling.
  • Purification methods include high-performance liquid chromatography to isolate the desired peptide from reaction by-products.
Molecular Structure Analysis

Structure

C-Reactive Protein has a pentameric structure made up of five identical 24-kDa subunits. The specific fragment (174-185) forms part of a deep cleft on the protein's surface that is crucial for its interaction with other molecules.

Data

  • Molecular Weight: The molecular weight of the full-length C-Reactive Protein is approximately 115 kDa.
  • Amino Acid Composition: The sequence IYLGGPFSPNVL consists of 12 amino acids contributing to its functional properties.
Chemical Reactions Analysis

Reactions

C-Reactive Protein (174-185) participates in several biochemical reactions:

  1. Binding Reactions: It binds to phosphocholine on pathogens, facilitating their recognition by immune cells.
  2. Activation Reactions: It activates complement pathways, enhancing opsonization and subsequent phagocytosis.

Technical Details

The binding affinity and kinetics can be assessed using surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA), which provide insights into how effectively this peptide interacts with target molecules.

Mechanism of Action

Process

The mechanism through which C-Reactive Protein (174-185) operates involves several steps:

  1. Recognition: The peptide binds to phosphocholine residues on microbial surfaces.
  2. Activation: This binding triggers conformational changes in C-Reactive Protein, enhancing its ability to activate complement proteins.
  3. Immune Response: The activated complement leads to increased opsonization of pathogens and recruitment of immune cells, such as macrophages and neutrophils.

Data

Studies have shown that synthetic versions of this peptide can enhance phagocytosis by immune cells, indicating its potential role in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: C-Reactive Protein is soluble in aqueous solutions but can form aggregates under certain conditions.
  • Stability: The stability of C-Reactive Protein can be affected by temperature and pH levels.

Chemical Properties

  • Isoforms: Two main isoforms exist—pentameric C-Reactive Protein and modified monomeric C-Reactive Protein, each with distinct biological activities.
  • Reactivity: The protein exhibits calcium-dependent ligand-binding capabilities.
Applications

C-Reactive Protein (174-185) has significant scientific applications:

  1. Biomarker for Inflammation: Used clinically to assess inflammatory diseases and monitor treatment responses.
  2. Therapeutic Potential: Investigated for its role in enhancing immune responses during infections or cancer therapies .
  3. Research Tool: Employed in studies examining immune mechanisms and the pathophysiology of various diseases.
Structural Biology and Molecular Composition of CRP

Quaternary Structure and Isoform Dynamics

Pentameric (pCRP) vs. Monomeric (mCRP) Conformations

C-reactive protein exists in two primary conformational states: the native pentameric form (pCRP) and the monomeric form (mCRP). The pCRP structure comprises five identical non-covalently linked subunits arranged symmetrically around a central pore, forming a discoid shape with a molecular weight of approximately 115 kDa [1] [4]. Each subunit contains 206 amino acids, with a hydrophobic core stabilized by a disulfide bond between Cys36 and Cys97 [1] [10]. The pCRP exhibits two distinct faces: the "recognition face" (B face) harbors phosphocholine (PC)-binding sites, while the "effector face" (A face) mediates interactions with complement component C1q and Fcγ receptors [1] [7].

In contrast, mCRP is generated through dissociation of pCRP subunits, resulting in a pro-inflammatory isoform with exposed neoepitopes. This conformation exhibits reduced solubility and distinct antigenicity compared to pCRP [2] [4]. The transition to mCRP exposes previously hidden domains, including the cholesterol-binding sequence (residues 35–47), which enables membrane integration and potent immune activation [6] [8].

Transition Mechanisms: pCRP → pCRP* → mCRP

The structural transition from pCRP to mCRP occurs via an intermediate conformation termed pCRP, which maintains pentameric symmetry while expressing mCRP-like neoepitopes [8]. This transition is triggered by interaction with activated cell membranes (e.g., monocytes, platelets) or damaged lipid bilayers enriched in lysophosphatidylcholine (LPC) [8] [4]. Biochemical studies demonstrate that pCRP binding to LPC-containing microvesicles (100–500 nm diameter) induces conformational changes without immediate dissociation [8]. The pCRP state is characterized by:

  • Exposure of the pro-inflammatory 199–206 epitope
  • Enhanced complement-activating capacity
  • Retention of pentameric symmetry [8]

Subsequent dissociation into mCRP occurs through membrane fluidity-driven processes, where subunits integrate into lipid rafts via their cholesterol-binding domains [4] [6]. Acidic microenvironments (pH ≤ 5.0) at inflammation sites further accelerate this dissociation [1].

Calcium-Dependent Ligand Binding and Stability

Calcium ions are essential for maintaining CRP's structural integrity and ligand-binding functions. Each pCRP subunit contains two calcium-binding sites within its PC-binding pocket [1] [3]. Residues Phe66 and Glu81 form critical coordination points for calcium, enabling high-affinity PC binding (Kd ≈ 10-6 M) [1] [3]. Calcium depletion induces pentamer dissociation into decameric stacks and abolishes PC recognition [1].

Table 1: Structural and Functional Properties of CRP Conformations

PropertypCRPpCRP*mCRP
Quaternary structurePentamer (115 kDa)Pentamer with exposed neoepitopesMonomer (23 kDa)
SolubilityHigh (aqueous)ModerateLow (membrane-integrated)
PC-binding affinityHigh (Ca2+-dependent)ReducedAbsent
Complement activationModerate (C1q-dependent)HighAlternative pathway enhancement
Major binding partnersPhosphocholine, C1q, CFHR4Microvesicles, C1qFcγR, complement regulators

[1] [2] [4]

Evolutionary Conservation Across Species

Phylogenetic Homology in Vertebrates and Invertebrates

CRP exhibits remarkable evolutionary conservation from invertebrates to mammals. In arthropods (e.g., horseshoe crab Limulus polyphemus), CRP is constitutively expressed at high concentrations (1–2 mg/mL hemolymph) and functions as a major pathogen recognition molecule [9]. Molluscan CRP from the African snail Achatina fulica (ACRP) demonstrates calcium-dependent PC binding and opsonizing capabilities similar to human CRP, despite structural differences including a 400 kDa multimeric form with four distinct subunits [9].

Vertebrate CRP shows conserved gene organization on chromosome 1 (1q23.2 in humans), with pentraxin domains retaining >50% sequence identity between humans and teleost fish [6] [9]. Notably, the disulfide bond-forming cysteines (Cys36-Cys97) and calcium-binding residues are invariant across species, underscoring their structural importance [10] [6].

Comparative Analysis of CRP Across Mammalian Species

Mammals exhibit striking differences in CRP expression patterns despite structural conservation:

  • Humans/Rabbits: Major acute-phase protein; baseline <1 μg/mL, increases >1000-fold during inflammation
  • Mice/Rats: Minor acute-phase protein; constitutively high baseline (7.5–300 μg/mL) with limited inducibility [6] [9]

Functional studies reveal conserved protective roles across species. Human CRP rescues inflammatory pathology in CRP-knockout mice, while snail ACRP protects mice against Salmonella infections [9] [6]. This functional conservation despite expression divergence is mediated through conformational flexibility: species with low baseline CRP (e.g., humans) exhibit easier pCRP→mCRP conversion, while high-CRP species (e.g., rats) show greater refolding capacity [6].

Structural Determinants of Ligand Recognition

Phosphocholine (PC) Binding Sites

The PC-binding pocket is located on the B face of each pCRP subunit, formed by loops between β-strands with coordinated calcium ions. Key residues include:

  • Phe66: Hydrophobic interaction with PC methyl groups
  • Glu81: Ionic bonding with choline nitrogen
  • Asn61, Asp60, Phe66: Calcium coordination sphere [1] [3] [10]

Mutagenesis studies confirm these residues' essential roles: rabbit CRP with F66Y/E81K mutations loses >95% PC-binding capacity while retaining polycation recognition [3]. The binding exhibits negative cooperativity, with one occupied subunit reducing adjacent sites' affinity [1].

Interaction with Complement Components (C1q)

CRP activates the classical complement pathway through specific interaction with C1q globular heads. Binding occurs primarily via the A face of pCRP* or mCRP, involving residues 175–185 and the 199–206 neoepitope exposed during conformational change [5] [8]. Key features include:

  • Calcium independence: Unlike PC binding, C1q interaction does not require Ca2+
  • Spatial arrangement: Tetrameric CRP platforms optimally position C1q-binding sites [1] [8]
  • Functional consequences: CRP-C1q complexes trigger C4 cleavage but limit terminal membrane attack complex formation through co-recruitment of complement regulators (factor H, C4BP) [5] [8]

Table 2: Ligand-Binding Parameters of Human CRP

LigandBinding SiteKd (M)Calcium RequirementBiological Consequence
PhosphocholineB face (res 60-81)1.2 × 10-6YesPathogen opsonization
C1qA face (res 175-206)1.8 × 10-7NoClassical complement activation
Factor HJunction region (res 115-123)3.5 × 10-7pH-dependentComplement regulation
FcγRIIaExposed neoepitope (mCRP)5.0 × 10-8NoPhagocyte activation

[1] [3] [5]

The structural transition to mCRP dramatically enhances C1q binding affinity (>100-fold increase vs. pCRP) and exposes additional sites for complement regulators [5]. This dual functionality enables context-dependent modulation of inflammatory responses, positioning CRP at the interface of innate immune activation and regulation.

Properties

CAS Number

160369-86-8

Product Name

C-Reactive Protein (CRP) (174-185)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C62H93N13O16

Molecular Weight

1276.5 g/mol

InChI

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)/t36-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1

InChI Key

KODGVWMUDZVVII-FVTMRLMCSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

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